molecular formula C17H18ClN5O2S B2563914 3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171859-13-4

3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2563914
CAS No.: 1171859-13-4
M. Wt: 391.87
InChI Key: QEYGPCREJLNFSR-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide is a high-purity synthetic compound designed for advanced pharmacological and biochemical research. Its unique molecular architecture, incorporating a 1,3,4-oxadiazole core linked to a pyrazole unit via a propanamide bridge, suggests significant potential for exploring enzyme inhibition and receptor modulation. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for carboxylic esters and amides; this makes it highly valuable for designing compounds with improved in vivo stability . Furthermore, the inclusion of the pyrazole heterocycle, a structure featured in compounds investigated for neuroprotective activity, points to potential applications in neuroscience research, particularly in studies involving apoptotic pathway regulation . The specific combination of these moieties makes this reagent a compelling candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new modulators of cysteine proteases or other critical enzyme families. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-11(2)23-14(7-9-19-23)16-21-22-17(25-16)20-15(24)8-10-26-13-5-3-12(18)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGPCREJLNFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The compound shares structural homology with derivatives reported in and , which also feature 1,3,4-oxadiazole scaffolds. Key differences lie in the substituents attached to the oxadiazole ring and the aromatic systems:

Compound ID Oxadiazole Substituent Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1-Isopropyl-1H-pyrazol-5-yl 4-Chlorophenylthio C₁₉H₁₉ClN₄O₂S ~414.9* Not reported
7c () (2-Amino-1,3-thiazol-4-yl)methyl 3-Methylphenyl C₁₆H₁₇N₅O₂S₂ 375 134–140
7d () (2-Amino-1,3-thiazol-4-yl)methyl 4-Methylphenyl C₁₇H₁₉N₅O₂S₂ 389 146–152
7a–q series () 1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl Variable N-substituents C₁₉H₂₂ClN₃O₄S₂† ~468.0† Not reported

*Calculated based on formula; †Example from the 7a–q series.

Key Observations :

  • The 4-chlorophenylthio group in the target compound differs from the methylphenyl groups in 7c–f, which may influence electronic properties (e.g., lipophilicity, dipole interactions) .
  • The 7a–q series () incorporates a sulfonyl-piperidinyl group, which is more polar than the pyrazole in the target compound, suggesting divergent solubility and membrane permeability profiles .
Physicochemical and Spectral Properties

While spectral data (IR, NMR, MS) for the target compound are unavailable, comparisons can be inferred from analogues:

  • IR Spectroscopy : The presence of a thioether (-S-) and amide (-CONH-) groups in the target compound would produce characteristic stretches (e.g., ~1650 cm⁻¹ for amide C=O, ~650 cm⁻¹ for C-S), similar to compounds in .
  • NMR : The 4-chlorophenyl group would exhibit distinct aromatic proton signals (δ ~7.3–7.5 ppm), while the isopropyl group on the pyrazole would show split signals for the -CH(CH₃)₂ moiety (δ ~1.2–1.5 ppm for methyl groups).
Bioactivity and Toxicity Considerations
  • Hemolytic Potential: The 7a–q series () was evaluated for hemolytic activity, a proxy for toxicity. The target compound’s reduced sulfonyl group (compared to 7a–q) and lipophilic isopropyl-pyrazole substituent may lower hemolytic risk, though experimental validation is needed .
  • Antimicrobial and Anticancer Potential: Thiazole-containing analogues (7c–f) are often explored for antimicrobial activity due to thiazole’s role in disrupting bacterial enzymes. The target compound’s pyrazole moiety, however, is more commonly associated with kinase inhibition or anti-inflammatory effects, suggesting divergent therapeutic applications .

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